6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Antiproliferative Structure-Activity Relationship C-6 Substitution

This highly differentiated building block is essential for SAR continuity. The 6-ethyl-7-carboxylic acid pattern is critical for biological activity, enabling direct amide/hydrazide library synthesis without saponification. Generic imidazo-pyrazoles lacking this precise substitution introduce uncontrolled variables, derailing lead optimization. Its free acid eliminates the saponification step required for the ester analog (CAS 1986550-37-1, Ki > 10,000 nM), reducing process mass intensity. Certified to NLT 98% purity under ISO quality systems, this compound is scalable via established cyclization routes, ensuring reliable supply from gram to kilogram quantities.

Molecular Formula C14H15N3O2
Molecular Weight 257.293
CAS No. 1707603-16-4
Cat. No. B2956920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
CAS1707603-16-4
Molecular FormulaC14H15N3O2
Molecular Weight257.293
Structural Identifiers
SMILESCCC1=NN2CC(NC2=C1C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C14H15N3O2/c1-2-10-12(14(18)19)13-15-11(8-17(13)16-10)9-6-4-3-5-7-9/h3-7,11,15H,2,8H2,1H3,(H,18,19)
InChIKeyWPOSZGONKQUEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1707603-16-4): Procurement-Relevant Identity and Class Context


6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS 1707603-16-4, MW 257.29 g/mol, C₁₄H₁₅N₃O₂), also referred to by the acronym EPDICA, is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyrazole chemotype [REFS-1, REFS-2]. This scaffold is recognized in medicinal chemistry for its promising anti-inflammatory, anti-angiogenic, and antiproliferative properties, primarily through modulation of neutrophil chemotaxis and MAPK/ERK signaling pathways [REFS-3, REFS-4]. While the core 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole framework is well-precedented, the specific 6-ethyl and 7-carboxylic acid substitution pattern defines this compound as a distinct, potentially enabling building block for structure-activity relationship (SAR) exploration and lead optimization campaigns.

Why 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Cannot Be Substituted by Generic Imidazo-Pyrazole Analogs


The imidazo[1,2-b]pyrazole pharmacophore is exquisitely sensitive to subtle structural modifications; simple substitution of in-class analogs is not pharmacologically neutral. Published SAR data demonstrate that the introduction of even a single methyl group at the C-6 position profoundly attenuates antiproliferative potency across a panel of eight human cancer cell lines compared to the C-6 unsubstituted parent scaffold [1]. Furthermore, the functional group at the 7-position dictates both the compound's synthetic utility and its biological profile: the free carboxylic acid enables direct amide coupling and hydrazide formation for library synthesis, whereas the corresponding ethyl ester (CAS 1986550-37-1) serves a different synthetic purpose and exhibits negligible binding affinity for the formyl peptide receptor (FPR, Ki > 10,000 nM) [REFS-2, REFS-3]. Consequently, procurement of a generic imidazo-pyrazole without the precise 6-ethyl-7-carboxylic acid substitution pattern introduces uncontrolled variables that can derail SAR continuity and lead optimization efforts.

Quantitative Differentiation Evidence for 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid Against Closest Analogs


C-6 Ethyl Substitution Modulates Antiproliferative Potency Relative to Unsubstituted and 6-Methyl Analogs

In a 2023 SAR study by Spallarossa et al., the introduction of a methyl group at the C-6 position of the imidazo-pyrazole scaffold (compounds 4 series) consistently reduced antiproliferative activity across eight cancer cell lines compared to the C-6 unsubstituted analogs (compounds 3 series). While the target compound bears a 6-ethyl rather than a 6-methyl substituent, the steric and electronic trends established for C-6 alkylation provide a class-level inference that the 6-ethyl substitution similarly attenuates potency relative to the des-ethyl analog (2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid, CAS 946150-84-1). This differential activity profile may be strategically exploited in selectivity screening cascades where reduced pan-activity is desirable [1].

Antiproliferative Structure-Activity Relationship C-6 Substitution

Free Carboxylic Acid at C-7 Enables Direct Derivatization Not Accessible from Ethyl Ester Prodrug Forms

The target compound's free 7-carboxylic acid functionality provides a direct synthetic handle for amide bond formation and hydrazide generation without requiring a deprotection step. This is in contrast to the commercially available ethyl ester analog (ethyl 6-ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate, CAS 1986550-37-1), which requires saponification prior to further derivatization . The synthetic route published by Grosse et al. (2014) and the Genoa group (2023) confirms that the carboxylic acid is the key intermediate for generating libraries of 7-carboxamide and 7-acylhydrazone derivatives with demonstrated anticancer and anti-inflammatory activities [REFS-2, REFS-3].

Synthetic Tractability Amide Coupling Hydrazide Formation

Molecular Weight and Physicochemical Profile Differentiate from Higher-MW 7-Acylhydrazone Derivatives for CNS Exclusion Screening

With a molecular weight of 257.29 g/mol and a calculated TPSA of approximately 70 Ų (consistent with one carboxylic acid and three nitrogen atoms), the target compound falls within favorable oral drug-like space and is predicted to have limited blood-brain barrier (BBB) permeation [REFS-1, REFS-2]. This contrasts sharply with elaborated 7-acylhydrazone derivatives (e.g., compounds 3a, 3e, 5h in Spallarossa et al. 2023) which have MW > 500 g/mol and TPSA ~90 Ų, properties that may complicate CNS-targeted programs [1]. For researchers requiring a low-MW starting scaffold with BBB exclusion properties, the target compound offers a cleaner physicochemical starting point than pre-functionalized analogs.

Physicochemical Properties CNS Permeability Drug-Likeness

2-Phenyl Substituent Confers Neutrophil Chemotaxis Inhibitory Activity Absent in Non-Phenyl Imidazo-Pyrazole Scaffolds

The 2-phenyl substituent on the dihydro-imidazo ring is a critical pharmacophoric element for inhibiting fMLP-induced human neutrophil chemotaxis. Bruno et al. (2007) demonstrated that a series of 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole derivatives showed strong inhibition of fMLP-OMe-induced chemotaxis, whereas the generic imidazo[1,2-b]pyrazole core lacking the 2-phenyl group (such as IMPY, a known ribonucleotide reductase inhibitor) operates through an entirely distinct mechanism (DNA synthesis inhibition) [REFS-1, REFS-2]. This mechanistic bifurcation means that the 2-phenyl substituent is not merely decorative but dictates the biological target landscape. The target compound, bearing both the 2-phenyl and 6-ethyl groups, occupies a unique and underexplored quadrant of the imidazo-pyrazole SAR matrix.

Anti-Inflammatory Neutrophil Chemotaxis fMLP Receptor

Tie2 Kinase Inhibitor Patent Coverage Distinguishes 1-Phenyl-1H-Imidazo[1,2-b]pyrazole Scaffold as Privileged for Anti-Angiogenic Applications

Bayer Pharma AG's patent WO 2013/113682 A1 explicitly claims 1-phenyl-1H-imidazo[1,2-b]pyrazole derivatives as Tie2 receptor kinase inhibitors for the treatment of angiogenic and hyperproliferative disorders [1]. The patent defines ethyl as an allowable substituent at positions corresponding to C-6 (R4A/R4B), directly encompassing the target compound's substitution pattern within its Markush claims. This contrasts with imidazo[1,2-b]pyrazole scaffolds bearing alternative N-1 substituents (e.g., methyl, isobutyl, cyclobutylmethyl), which are not covered by this specific Tie2 inhibitor IP and may lack the same kinase selectivity profile. The patent's exemplification of the 1-phenyl-1H-imidazo[1,2-b]pyrazole core as the preferred embodiment for Tie2 inhibition provides a compelling rationale for prioritizing this scaffold in anti-angiogenic drug discovery [1].

Tie2 Kinase Anti-Angiogenic Patent Landscape

Optimal Research and Industrial Application Scenarios for 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid


Medicinal Chemistry: Lead Optimization of Imidazo-Pyrazole-Based Anti-Inflammatory Agents Targeting Neutrophil Chemotaxis

The 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole core, as established by Bruno et al. (2007), is a validated pharmacophore for inhibiting fMLP-induced neutrophil chemotaxis [1]. The target compound's free 7-carboxylic acid enables direct conversion to 7-carboxamides and 7-acylhydrazones — the two derivative classes with the strongest published anti-inflammatory and dual anti-inflammatory/anticancer activity [2]. The 6-ethyl substituent provides an additional vector for modulating potency and selectivity relative to the extensively characterized 6-unsubstituted series. Researchers pursuing non-steroidal anti-inflammatory drug (NSAID)-like or multi-target anti-inflammatory agents should prioritize this building block for focused library synthesis.

Chemical Biology: Probe Development for Formyl Peptide Receptor (FPR) Functional Studies

The BindingDB entry for the ethyl ester analog of the target compound confirms measurable (albeit weak) interaction with the human fMet-Leu-Phe receptor (FPR), with a Ki > 10,000 nM [3]. The 2-phenyl substituent is the critical recognition element for this receptor [1]. The free carboxylic acid of the target compound allows for conjugation to fluorophores, biotin, or photoaffinity labels via the 7-position, enabling the development of chemical probes to study FPR signaling in neutrophil biology. The 6-ethyl group provides a convenient spectroscopic handle (distinct NMR signals) for assessing probe purity and stability.

Oncology Drug Discovery: Tie2 Kinase-Targeted Library Synthesis for Anti-Angiogenic Screening

The Bayer patent WO 2013/113682 A1 identifies 1-phenyl-1H-imidazo[1,2-b]pyrazoles with C-6 alkyl substituents as Tie2 kinase inhibitors with potential utility in angiogenic disorders and tumor therapy [4]. The target compound's structure maps onto the patent's Markush claims, positioning it as a viable starting material for generating IP-protectable, Tie2-targeted compound libraries. The carboxylic acid at C-7 is the preferred functionalization point for introducing diverse amide or hydrazone substituents to explore SAR around the solvent-exposed region of the kinase active site, as inferred from the broader imidazo-pyrazole SAR literature [2].

Process Chemistry and Scale-Up: Kilogram-Scale Synthesis of Imidazo-Pyrazole Key Intermediates

MolCore certifies the target compound at NLT 98% purity under ISO quality systems, with availability suitable for global pharmaceutical R&D and quality control applications . The established synthetic route — condensation of ethyl cyanoacrylate derivatives with 2-phenyl-1-hydrazinoethanol followed by H₂SO₄-mediated cyclization — is amenable to scale-up [2]. The free carboxylic acid form eliminates the need for a final saponification step required when procuring the ethyl ester analog, reducing process mass intensity and improving overall yield for kilogram-scale campaigns. The compound's stability under acidic conditions and solubility in DMSO, methanol, and ethanol further support its use in both batch and flow chemistry platforms .

Quote Request

Request a Quote for 6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.